molecular formula C22H20N2O3 B609156 ML365

ML365

Cat. No.: B609156
M. Wt: 360.4 g/mol
InChI Key: UTAJHKSGYJSZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML365, also known as 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide, is a potent and selective blocker of the TASK-1 (K2P 3.1/KCNK3) potassium channel. This compound has been widely used in scientific research due to its high selectivity and potency, making it a valuable tool for studying the physiological roles of TASK-1 channels .

Mechanism of Action

Target of Action

ML365 is a potent and selective inhibitor of the two-pore domain potassium channel KCNK3/TASK1 . The IC50 values are 4 nM at TASK-1 and 390 nM at TASK-3 . These channels play a crucial role in maintaining the resting membrane potential and cell excitability .

Mode of Action

This compound acts by blocking the TASK1 channels . It selectively inhibits the TWIK2 channel without affecting TWIK1 or THIK1 channels . This selective inhibition is crucial for its specific therapeutic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the NLRP3 inflammasome . The TWIK2 potassium channel mediates potassium efflux, an essential upstream mechanism for ATP-induced NLRP3 inflammasome activation . By inhibiting the TWIK2 channel, this compound can block ATP-induced NLRP3 inflammasome activation .

Pharmacokinetics

In a preliminary pharmacokinetic study conducted in rats, this compound showed good absolute oral bioavailability with an F value of 22.49% . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability .

Result of Action

The inhibition of the TWIK2 channel by this compound leads to the blockage of ATP-induced NLRP3 inflammasome activation . This results in the amelioration of inflammation, which is implicated in various chronic diseases . Moreover, pre-administration of this compound dose-dependently ameliorated LPS-induced endotoxic shock in mice .

Preparation Methods

The synthesis of ML365 involves the chemical optimization of a bis-amide scaffold. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis follows standard organic chemistry protocols and can be scaled up as needed.

Chemical Reactions Analysis

ML365 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML365 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

ML365 is unique due to its high selectivity and potency for TASK-1 channels. Similar compounds include:

This compound stands out due to its high selectivity for TASK-1 channels, making it a valuable tool for specific research applications.

Properties

IUPAC Name

2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAJHKSGYJSZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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